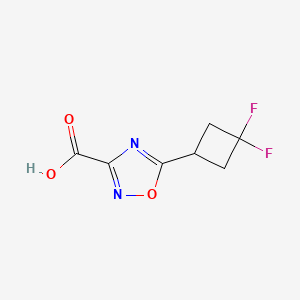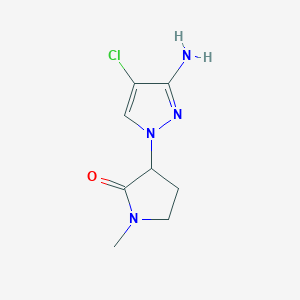
(1,3,5-Trimethylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,5-Trimethylcyclohexyl)methanamine: is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, where three methyl groups are attached to the 1st, 3rd, and 5th positions of the cyclohexane ring, and a methanamine group is attached to the ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Trimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1,3,5-trimethylcyclohexane with formaldehyde and ammonia under acidic conditions to form the methanamine derivative. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is conducted in the presence of hydrogen gas and a suitable catalyst, such as palladium or nickel, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1,3,5-Trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted amines, alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1,3,5-Trimethylcyclohexyl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives are investigated for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also utilized in the manufacture of agrochemicals and surfactants.
Mecanismo De Acción
The mechanism of action of (1,3,5-Trimethylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving amine receptors and enzymes that metabolize amine derivatives.
Comparación Con Compuestos Similares
- (1,3,3-Trimethylcyclohexyl)methanamine
- (1,3,5-Trimethylcyclohexane)
- (1,3,5-Trimethylbenzene)
Uniqueness: (1,3,5-Trimethylcyclohexyl)methanamine is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
(1,3,5-trimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-8-4-9(2)6-10(3,5-8)7-11/h8-9H,4-7,11H2,1-3H3 |
Clave InChI |
PXUMKNJVHDOPSL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


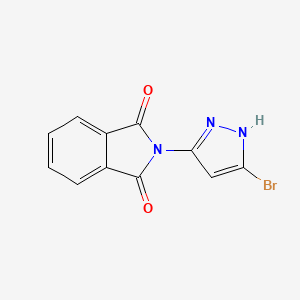
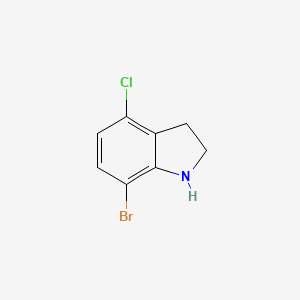
![Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)

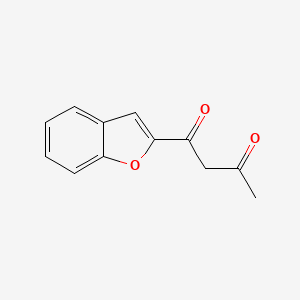
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
amine](/img/structure/B13319679.png)
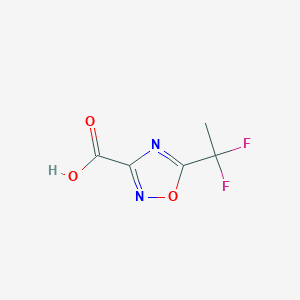
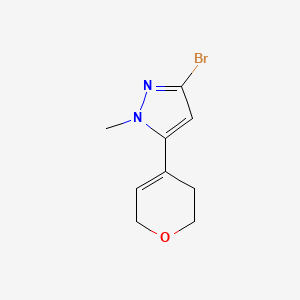
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)
